(R)-3-((tert-Butoxycarbonyl)amino)-4-methoxybutanoic acid
CAS No.: 2166088-18-0
Cat. No.: VC7743196
Molecular Formula: C10H19NO5
Molecular Weight: 233.264
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2166088-18-0 |
|---|---|
| Molecular Formula | C10H19NO5 |
| Molecular Weight | 233.264 |
| IUPAC Name | (3R)-4-methoxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
| Standard InChI | InChI=1S/C10H19NO5/c1-10(2,3)16-9(14)11-7(6-15-4)5-8(12)13/h7H,5-6H2,1-4H3,(H,11,14)(H,12,13)/t7-/m1/s1 |
| Standard InChI Key | YZMMETUEZIENTO-SSDOTTSWSA-N |
| SMILES | CC(C)(C)OC(=O)NC(CC(=O)O)COC |
Introduction
(R)-3-((tert-Butoxycarbonyl)amino)-4-methoxybutanoic acid is a synthetic organic compound that plays a crucial role as a building block in peptide synthesis. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is essential for selective reactions at the carboxylic acid or amine functionalities without affecting other groups in the molecule. This compound is widely used in organic chemistry due to its versatility as a synthetic intermediate.
Synthesis Pathways
The synthesis of (R)-3-((tert-Butoxycarbonyl)amino)-4-methoxybutanoic acid typically involves multi-step processes, emphasizing the importance of protecting groups and careful manipulation of reaction conditions to achieve high yields. These methods often require precise control over reaction conditions to ensure the desired stereochemistry and purity of the final product.
Applications in Peptide Synthesis
This compound is primarily used as an amino acid building block in peptide synthesis. Once incorporated into peptides, it can influence the structural and functional properties of the resulting biomolecules. The presence of the tert-butoxycarbonyl group allows for selective protection and deprotection, facilitating complex synthesis pathways.
Research Findings and Future Directions
Recent research highlights the importance of (R)-3-((tert-Butoxycarbonyl)amino)-4-methoxybutanoic acid in peptide synthesis and its potential applications in drug development. Future studies should focus on exploring its biological activity and developing new synthetic methodologies to improve yield and purity.
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